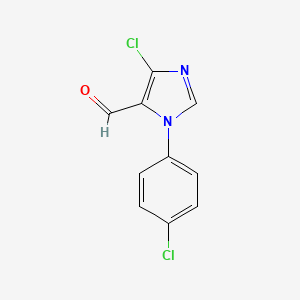

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTPQRUMGPORKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde typically involves the chlorination of phenyl imidazole derivatives. One common method includes the reaction of 4-chlorobenzaldehyde with imidazole in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carboxylic acid.

Reduction: 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family, characterized by its unique structure that includes two chlorine atoms on a phenyl ring and an imidazole ring. This compound is recognized for its diverse applications in scientific research, particularly in chemistry, biology, and industry.

Synthetic Routes

The synthesis of 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde typically involves:

- Chlorination of Phenyl Imidazole Derivatives : A common method includes reacting 4-chlorobenzaldehyde with imidazole in the presence of chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions.

- Purification : The product is purified through recrystallization or distillation techniques.

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules and heterocyclic compounds, facilitating the development of new chemical entities.

Biology

- Enzyme Inhibition Studies : It is utilized in studying enzyme inhibition mechanisms, acting as a probe for biochemical assays. The compound can inhibit specific enzymes by binding to their active sites, leading to various biological effects such as antimicrobial or anticancer activities.

Industry

- Production of Specialty Chemicals : Used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for industrial applications.

Antimicrobial Activity

In a pivotal study, derivatives synthesized from 4-Chloro-1H-imidazole-5-carbaldehyde were assessed for their antimicrobial properties. Modifications to the imidazole framework enhanced biological activities compared to the parent compound. For instance:

- Thiosemicarbazones Derived from 4-Chloro-1H-imidazole-5-carbaldehyde : These showed significant antimicrobial activity against various pathogens, suggesting potential for developing new therapeutic agents.

Synthesis of Novel Derivatives

Another study focused on synthesizing novel pyrazole derivatives incorporating the imidazole structure. These derivatives exhibited promising antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Comparative Data Table

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Synthesis of thiosemicarbazones |

| Biology | Enzyme inhibition studies | Antimicrobial activity assessments |

| Industry | Intermediate for specialty chemicals | Production of dyes and pigments |

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous imidazole derivatives, focusing on structural modifications, physicochemical properties, and reactivity.

Substituent Variations on the Imidazole Core

4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (98) :

- Structure : Replaces the carbaldehyde group with a phenyl ring at position 3.

- Properties : Lower polarity due to the absence of the aldehyde group. Melting point: 126–128°C.

- Synthesis : Synthesized via chlorination of the parent imidazole, yielding 77% .

- Reactivity : Lacks the aldehyde’s electrophilic site, reducing susceptibility to nucleophilic attack compared to the target compound.

4-Chloro-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (101) :

Halogen and Functional Group Modifications

- 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole (92): Structure: Incorporates fluorine atoms and a methyl group on the phenyl ring at position 5. Properties: Increased lipophilicity (logP ~3.2) due to fluorine and methyl groups. HRMS confirms molecular mass (426.9850 [M+H]⁺) .

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde :

Heterocyclic Hybrids

- Indole-Imidazole Hybrids (Compounds 8–11) :

Reactivity and Functional Group Analysis

- Carbaldehyde Group : The aldehyde in the target compound enables condensation reactions (e.g., formation of Schiff bases), unlike halogenated or aryl-substituted analogs .

- Chlorine Substituents : Electron-withdrawing Cl atoms stabilize the imidazole ring but may reduce nucleophilic aromatic substitution rates compared to methoxy- or methyl-substituted derivatives .

- Fluorine Effects : Fluorinated analogs (e.g., compound 92) exhibit enhanced metabolic stability and membrane permeability, critical for drug development .

Biological Activity

4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its unique imidazole ring structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chlorinated imidazole derivative, which contributes to its distinct chemical properties. The presence of the aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Activity

Research indicates that 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde exhibits notable antimicrobial properties. In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity .

Table 1: Antimicrobial Activity of 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| A | Staphylococcus aureus | <0.125 |

| B | Escherichia coli | <0.25 |

| C | Pseudomonas aeruginosa | <0.5 |

Anticancer Activity

The anticancer potential of 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde has also been explored. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including cervical and bladder cancer cells. The mechanism involves inducing apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers upon treatment with the compound .

Table 2: Cytotoxicity of 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Cervical Cancer SISO | 2.87 | Cisplatin: 0.24 |

| Bladder Cancer RT-112 | 3.06 | Cisplatin: 0.24 |

The biological activity of 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity that is crucial for microbial growth and cancer cell proliferation .

Case Studies

In a pivotal study, researchers synthesized a series of thiosemicarbazones derived from 4-Chloro-1H-imidazole-5-carbaldehyde and assessed their antimicrobial properties. The findings revealed enhanced biological activities compared to the parent compound, suggesting that modifications to the imidazole framework could yield more potent derivatives .

Another study focused on the synthesis of novel pyrazole derivatives incorporating the imidazole structure, which exhibited promising antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde?

The Vilsmeier-Haack reaction is a key method for synthesizing imidazole carbaldehyde derivatives. This involves reacting a precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions to introduce the aldehyde group . For similar compounds, purification via recrystallization or column chromatography is critical to isolate the product. Structural confirmation should employ NMR, IR, and X-ray crystallography to verify regiochemistry and functional group integrity .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves a Bruker SMART APEXII CCD area detector with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å). The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, and β = 116.807° . Structure solution and refinement use SHELX programs (e.g., SHELXL for refinement), with final R factors typically < 0.05 for high-quality datasets .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Consult the Safety Data Sheet (SDS) for specific hazards. Key precautions include:

- Use of nitrile gloves, lab coats, and chemical goggles.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in airtight containers protected from light to prevent degradation.

- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address disorder in the crystal lattice during structural refinement?

Disorder, such as a dithiolane ring occupying two positions, is modeled using partial occupancy in SHELXL. Split atoms into discrete positions (e.g., PART 0 and PART 1 instructions), refine occupancy ratios (e.g., 0.6:0.4), and apply geometric restraints to maintain chemically reasonable bond lengths and angles. Anisotropic displacement parameters (ADPs) help resolve overlapping electron densities .

Q. What methodologies are effective in analyzing weak intermolecular interactions in its solid-state structure?

Weak interactions (e.g., C–H⋯S, C⋯O, and π-π stacking) are quantified using crystallographic software (e.g., Mercury or PLATON). Measure distances (e.g., C–H⋯S = 3.5185 Å) and angles, comparing them to van der Waals radii. Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns into motifs like R₂²(8) for cyclic dimers, aiding in understanding supramolecular assembly .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during characterization?

Conflicts may arise from polymorphism or sample impurities. Mitigation strategies include:

- Repeating crystallization to obtain pure phases.

- Cross-validating with multiple techniques (e.g., solid-state NMR, PXRD, and FTIR).

- Computational validation via density functional theory (DFT) to compare experimental and theoretical bond lengths/angles .

Q. What strategies optimize reaction yields for derivatives of this compound?

Modify substituents on the imidazole core to alter electronic and steric effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.